Welcome to the BenchChem Online Store!
molecular formula C21H23NO4 B1217253 Flavodilol CAS No. 79619-31-1

Flavodilol

Cat. No. B1217253
M. Wt: 353.4 g/mol
InChI Key: KRBRHCLLOOCWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04797498

Procedure details

To 10.35 liters (125.9 mol) of n-propylamine were added 530 g (1.8 mol) of 7-(2,3-epoxypropoxy)flavone and 5.4 liters of abs ethanol. The mixture was heated at 50° to 55° for 1.5 hr, with stirring. The reaction mixture was cooled and clarified by filtration, and the filtrate concentrated in a rotary evaporator to a volume of 4.0 liters. The resulting solid product was filtered and washed with 1 liter abs ethanol; yield 383 g (60%) of a bright yellow solid, m.p. 144°-146°. The bright yellow solid was suspended in a mixture of 3.41 liters of water and 1.14 liters of 95% ethanol and then treated with 537 ml of 2.5N hydrochloric acid to obtain a solution of pH 1 to 2. The resulting aqueous solution was extracted twice with 537 ml of methylene chloride and then four times with 268 ml of CH2Cl2. The aqueous solution was clarified by filtration. Water (1.14 liters) was added to the filtrate, followed by the slow addition of 537 ml of 2.5N NaOH until the mixture tested for a pH of 10 to 11 to give a solid precipitate. The mixture was stirred for 1/2 hr. The product was filtered, washed with 2.68 liters water and air dried; yield, 362 g (57%) of the title compound as a pale yellow powder, m.p. 145°-147°.
Quantity
10.35 L
Type
reactant
Reaction Step One
Name
7-(2,3-epoxypropoxy)flavone
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[O:5]1[CH2:26][CH:6]1[CH2:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:25])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16]2)=[CH:11][CH:10]=1>C(O)C>[OH:5][CH:6]([CH2:26][NH:4][CH2:1][CH2:2][CH3:3])[CH2:7][O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=[O:25])[CH:14]=[C:15]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
10.35 L
Type
reactant
Smiles
C(CC)N
Name
7-(2,3-epoxypropoxy)flavone
Quantity
530 g
Type
reactant
Smiles
O1C(COC2=CC=C3C(C=C(OC3=C2)C2=CC=CC=C2)=O)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50° to 55° for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in a rotary evaporator to a volume of 4.0 liters
FILTRATION
Type
FILTRATION
Details
The resulting solid product was filtered
WASH
Type
WASH
Details
washed with 1 liter abs ethanol
ADDITION
Type
ADDITION
Details
The bright yellow solid was suspended in a mixture of 3.41 liters of water and 1.14 liters of 95% ethanol
ADDITION
Type
ADDITION
Details
treated with 537 ml of 2.5N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to obtain a solution of pH 1 to 2
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted twice with 537 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
The aqueous solution was clarified by filtration
ADDITION
Type
ADDITION
Details
Water (1.14 liters) was added to the filtrate
ADDITION
Type
ADDITION
Details
followed by the slow addition of 537 ml of 2.5N NaOH until the mixture
CUSTOM
Type
CUSTOM
Details
to give a solid precipitate
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1/2 hr
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with 2.68 liters water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=CC=C2C(C=C(OC2=C1)C1=CC=CC=C1)=O)CNCCC
Measurements
Type Value Analysis
AMOUNT: MASS 362 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.